(R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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Description
Synthesis Analysis
The synthesis of 2-cyano-benzyl bromide, a related compound, involves several steps . The process starts with compound I reacting with tert-butyl chloro-silicane in the presence of a solvent and acid binding agent to generate compound II. Compound II is then dissolved in a second solvent, and a palladium catalyst and cyanidization agent are added to carry out cyanogenation and generate compound III. Compound III is then dissolved in a third solvent, and a bromination reaction occurs directly under phosphorus tribromide effect to produce compound IV .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-cyano-benzyl bromide include a reaction with tert-butyl chloro-silicane, a cyanogenation process, and a bromination reaction .Scientific Research Applications
Synthesis of Tailor-Made α- and β-Amino Acids
(R)-alpha-(2-Cyano-benzyl)-proline-HCl is a versatile reagent for the synthesis of enantiomerically pure α- and β-amino acids. Its use facilitates the preparation of unusual amino acids crucial for the synthesis of bioactive peptides and new chemical entities, without relying on tedious resolution procedures (Romoff et al., 2017).
Catalysis in Green Synthesis
This compound has been employed as a catalyst in the green synthesis of novel bioactive compounds. For instance, L-Proline, a related proline derivative, has been used as an organocatalyst for the synthesis of benzil bis-hydrazones, showcasing the reusability of the catalyst and highlighting an environmentally benign approach to chemical synthesis with excellent efficiency (Sayed et al., 2021).
Development of Biologically Active Compounds
The structural features of (R)-alpha-(2-Cyano-benzyl)-proline-HCl are conducive to the synthesis of complex molecules with potential biological activity. Proline derivatives have been synthesized and explored for their glycosidase inhibitory activities, contributing to the understanding and development of new therapeutic agents (Boutefnouchet et al., 2007).
Properties
IUPAC Name |
(2R)-2-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-9-11-5-2-1-4-10(11)8-13(12(16)17)6-3-7-15-13;/h1-2,4-5,15H,3,6-8H2,(H,16,17);1H/t13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGVQJHYJLQNMV-BTQNPOSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2C#N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2C#N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661603 |
Source
|
Record name | 2-[(2-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217707-38-4 |
Source
|
Record name | 2-[(2-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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